molecular formula C15H24MnO6+3 B089202 Manganese(III)acetylacetonate CAS No. 14284-89-0

Manganese(III)acetylacetonate

Cat. No. B089202
CAS RN: 14284-89-0
M. Wt: 355.28 g/mol
InChI Key: RDMHXWZYVFGYSF-LNTINUHCSA-N
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Description

Synthesis Analysis

Manganese(III) acetylacetonate can be synthesized through various methods, including the direct reaction of manganese salts with acetylacetone in the presence of suitable oxidizing agents. The solvothermal synthesis method has been applied to produce manganese complexes, demonstrating the ability to control the structure and morphology of the resulting compounds through reaction conditions (Cheng et al., 2012).

Molecular Structure Analysis

The molecular structure of manganese(III) acetylacetonate has been studied using single-crystal X-ray diffraction, revealing insights into its coordination environment and the geometrical arrangement of the acac ligands around the manganese center. These studies have shown that the manganese ion is typically in a distorted octahedral geometry coordinated by oxygen atoms from the acetylacetonate ligands (Onuma & Shibata, 1970).

Chemical Reactions and Properties

Manganese(III) acetylacetonate participates in various chemical reactions, including redox processes and ligand exchange reactions. It has been found to react with primary amines, producing Mn(II) complexes, and to undergo reduction by hydrogen halides in organic solvents (Nishikawa et al., 1972). These reactions highlight the redox versatility of the manganese(III) center in the presence of different reagents.

Physical Properties Analysis

The physical properties of manganese(III) acetylacetonate, such as solubility, magnetic susceptibility, and melting point, are influenced by its molecular structure. The complex exhibits interesting magnetic properties due to the high-spin state of the Mn(III) ion, which have been studied through measurements of electronic and infrared spectra, and magnetic susceptibility (Isobe & Kawaguchi, 1975).

Scientific Research Applications

  • Green Chemistry and Nanoparticle Fabrication : Manganese(III) acetylacetonate nanoparticles can be prepared using environmentally benign methods, contributing to green chemistry and catalyst fabrication (Shalaby & Abdallah, 2013).

  • Polymerization Initiator : It acts as an active, selective initiator of free-radical polymerization in the presence of electron donors, useful in materials science (Bamford & Ferrar, 1970).

  • Electrolyte in Redox Flow Batteries : Manganese(III) acetylacetonate has been explored as an electrolyte in redox flow batteries, offering potential in energy storage technologies (Sleightholme et al., 2011).

  • Nuclear Magnetic Resonance Studies : Its properties are valuable in nuclear magnetic resonance (NMR) studies, aiding in understanding molecular structures (Luz, Silver, & Fiat, 1967).

  • Thin Film Applications : It's used in the manufacturing of amorphous thin films for metal-insulator-semiconductor devices, relevant in semiconductor technology (Dakhel, 2005).

  • Reaction with Primary Amines : It reacts with primary amines producing various manganese complexes, highlighting its reactivity and potential in chemical synthesis (Nishikawa, Nakamura, & Kawaguchi, 1972).

  • Polymer Degradation Studies : Its effects on the thermal stability and degradation mechanism of poly(methyl methacrylate) are significant, useful in polymer science (Mcneill & Liggat, 1992).

  • Sonolysis Product Studies : The aqueous sonolysis products of manganese(III) acetylacetonate vary with pH, relevant in materials science and chemistry (Kumar, Aurbach, & Gedanken, 2002).

  • Crystallographic Studies : Its crystal structure has been studied, offering insights into molecular structures and properties (Geremia & Demitri, 2005).

  • Paramagnetic Polymer Composites : It's used in paramagnetic composites, with applications in material science and electronics (Aleksandrov, Alexandrov, & Prokof’ev, 2013).

  • Thermal Stability and Sublimation Studies : Its thermal stability and sublimation pressures are critical in materials processing, particularly in chemical vapor deposition techniques (Siddiqi, Siddiqui, & Atakan, 2007).

  • Manganese-Catalyzed Reactions : It catalyzes hydroperoxidation of carbon–carbon double bonds, important in organic chemistry and synthesis (Yamamoto, Soga, Ansai, & Makino, 2016).

  • Bond Energy Studies : Its bond energy parameters have been investigated, contributing to a deeper understanding of chemical bonding and molecular interactions (Hill & Irving, 1968).

  • Copolymerization Applications : It's used in copolymerization of vinyl monomers with different water solubilities, showing its utility in creating diverse polymeric materials (Shibalovich, Khokhrin, & Nikolaev, 2001).

  • Frequency-Dependent Conductivity Studies : Its frequency-dependent conductivity in thin films on Si substrates is significant in electronic applications (Dakhel, 2006).

  • Molecular Precursors for Magnetic Nanocrystals : Manganese(III) acetylacetonate, as a molecular precursor, aids in the synthesis of magnetic MnFe2O4 spinel nanocrystals, important in nanotechnology (Song, Ding, Wang, & Zhang, 2007).

  • Gas Phase Studies : The structure of manganese(III) acetylacetonate in the gas phase has been analyzed, offering insights into its behavior in different states (Berger et al., 2017).

  • Use in Alkyd Formulations : It exhibits strong drying activity in solvent-borne and high-solid alkyd formulations, relevant in the paint and coatings industry (Matušková & Honzíček, 2020).

  • EPR Spectra in Manganese Complexes : The detection of EPR spectra in trivalent manganese complexes, including manganese(III) acetylacetonate, contributes to the understanding of redox-active metalloenzymes (Dexheimer et al., 1989).

  • Electrochromic Properties in Thin Films : Its use in electrochromic manganese oxide thin films prepared by chemical vapor deposition is significant for optical applications (Maruyama & Osaki, 1995).

Safety And Hazards

Manganese(III)acetylacetonate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation .

properties

IUPAC Name

(Z)-4-hydroxypent-3-en-2-one;manganese
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H8O2.Mn/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMHXWZYVFGYSF-LNTINUHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Mn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Mn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24MnO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Manganese(III)acetylacetonate

CAS RN

14284-89-0
Record name Manganese, tris(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (OC-6-11)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Manganese tris(4-oxopent-2-en-2-oate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.701
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
489
Citations
S Geremia, N Demitri - Journal of chemical education, 2005 - ACS Publications
An advanced undergraduate crystallographic experiment is proposed that integrates the well-tested protocol for synthesis of manganese acetylacetonate, Mn(acac) 3 , with a new low-…
Number of citations: 48 pubs.acs.org
Y Liu, Z Liu, Y Zhang, C Xiong - Advanced Synthesis & …, 2018 - Wiley Online Library
A highly Z‐selective phosphorylation by Manganese(III) acetylacetonate‐mediated cross‐dehydrogenative‐coupling of enamides and phosphine oxides has been developed under …
Number of citations: 45 onlinelibrary.wiley.com
RS Eshmakov, IV Prolubshchikov… - Russian Journal of …, 2023 - Springer
The dependence of the stability of Mn(C 5 H 7 O 2 ) 3 modifications on the properties of the solvent chosen for recrystallization is considered. Low-polarity solvents with a low dielectric …
Number of citations: 0 link.springer.com
MS Shalaby, H Abdallah - Frontiers of Chemical Science and Engineering, 2013 - Springer
With the hope of overcoming the generation of hazardous materials to human health and environment, serious and great endeavor have been made in catalyst fabrication using green …
Number of citations: 10 link.springer.com
IC McNeill, JJ Liggat - Polymer degradation and stability, 1992 - Elsevier
The effect of small amounts of manganese(III) acetylacetonate on the thermal stability and degradation mechanism of radically polymerised poly(methyl methacrylate) (PMMA) has been …
Number of citations: 29 www.sciencedirect.com
AES Sleightholme, AA Shinkle, Q Liu, Y Li… - Journal of Power …, 2011 - Elsevier
A single-metal redox flow battery employing manganese(III) acetylacetonate in tetraethylammonium tetrafluoroborate and acetonitrile has been investigated. Cyclic voltammetry was …
Number of citations: 235 www.sciencedirect.com
TS Davis, JP Fackler, MJ Weeks - Inorganic Chemistry, 1968 - ACS Publications
Introduction The electronic and structural properties of high-spin manganese (III) complexes are of unusual interest since the ground electronic state anticipated in octahedral complexes…
Number of citations: 142 pubs.acs.org
H Abdallah, MS Shalaby, AMH Shaban - International Journal of …, 2015 - hindawi.com
This study describes the preparation, characterization, and evaluation of performance of blend Polyethersulfone (PES) with manganese(III) acetylacetonate Mn(acac) 3 to produce …
Number of citations: 14 www.hindawi.com
NM Strassner, S Stipurin, P Koželj, Y Grin… - …, 2023 - Wiley Online Library
Metal acetylacetonates of the general formula [M(acac) 3 ] (M III =Cr, Mn, Fe, Co) are among the best investigated coordination compounds. Many of these first‐row transition metal …
M Hirano, S Yakabe, JH Clark… - Journal of the Chemical …, 1996 - pubs.rsc.org
Systematic oxidations of sulfides with sodium chlorite have been investigated in aprotic solvents under mild and neutral conditions. Metal catalysis is essential for the efficient oxidation, …
Number of citations: 49 pubs.rsc.org

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